Tec-IN-1

Description

Properties

CAS No. |

931664-41-4 |

|---|---|

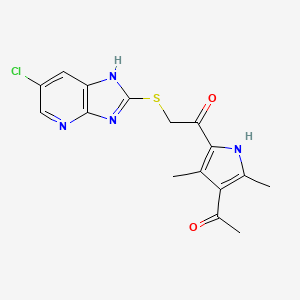

Molecular Formula |

C16H15ClN4O2S |

Molecular Weight |

362.8 g/mol |

IUPAC Name |

1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]ethanone |

InChI |

InChI=1S/C16H15ClN4O2S/c1-7-13(9(3)22)8(2)19-14(7)12(23)6-24-16-20-11-4-10(17)5-18-15(11)21-16/h4-5,19H,6H2,1-3H3,(H,18,20,21) |

InChI Key |

NWKQXTCDEYJWDS-UHFFFAOYSA-N |

SMILES |

CC1=C(NC(=C1C(=O)C)C)C(=O)CSC2=NC3=C(N2)C=C(C=N3)Cl |

Canonical SMILES |

CC1=C(NC(=C1C(=O)C)C)C(=O)CSC2=NC3=C(N2)C=C(C=N3)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Tec-IN-21; Tec IN 21; TecIN21; Tec Inhibitor-21; |

Origin of Product |

United States |

Foundational & Exploratory

Tec-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tec-IN-1 is a small molecule inhibitor that has been identified as a modulator of the unconventional secretion of Fibroblast Growth Factor 2 (FGF2). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream cellular effects, and the experimental protocols used to elucidate its function. This guide is intended for researchers and professionals in the fields of cell biology, oncology, and drug development who are interested in the therapeutic potential of targeting FGF2 secretion.

Core Mechanism of Action: Inhibition of the Tec Kinase-FGF2 Interaction

The primary mechanism of action of this compound is the disruption of the protein-protein interaction between Tec protein tyrosine kinase and Fibroblast Growth Factor 2 (FGF2). Tec kinase, a member of the Tec family of non-receptor tyrosine kinases, plays a crucial role in the unconventional secretion of FGF2. This secretion pathway is independent of the classical endoplasmic reticulum-Golgi apparatus route and is utilized by a select group of proteins.

Tec kinase directly binds to FGF2 and phosphorylates a specific tyrosine residue, a critical step for the subsequent translocation of FGF2 across the plasma membrane. This compound positions itself at the interface of this interaction, thereby preventing the physical association of Tec kinase and FGF2. This inhibitory action leads to a cascade of downstream effects, ultimately blocking the release of FGF2 from the cell.

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway affected by this compound. Under normal physiological conditions, Tec kinase phosphorylates FGF2, facilitating its oligomerization and insertion into the plasma membrane, leading to its secretion. This compound intervenes by preventing the initial interaction between Tec and FGF2.

Tec-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tec-IN-1 is a small molecule inhibitor that has been identified as a modulator of the unconventional secretion of Fibroblast Growth Factor 2 (FGF2). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream cellular effects, and the experimental protocols used to elucidate its function. This guide is intended for researchers and professionals in the fields of cell biology, oncology, and drug development who are interested in the therapeutic potential of targeting FGF2 secretion.

Core Mechanism of Action: Inhibition of the Tec Kinase-FGF2 Interaction

The primary mechanism of action of this compound is the disruption of the protein-protein interaction between Tec protein tyrosine kinase and Fibroblast Growth Factor 2 (FGF2). Tec kinase, a member of the Tec family of non-receptor tyrosine kinases, plays a crucial role in the unconventional secretion of FGF2. This secretion pathway is independent of the classical endoplasmic reticulum-Golgi apparatus route and is utilized by a select group of proteins.

Tec kinase directly binds to FGF2 and phosphorylates a specific tyrosine residue, a critical step for the subsequent translocation of FGF2 across the plasma membrane. This compound positions itself at the interface of this interaction, thereby preventing the physical association of Tec kinase and FGF2. This inhibitory action leads to a cascade of downstream effects, ultimately blocking the release of FGF2 from the cell.

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway affected by this compound. Under normal physiological conditions, Tec kinase phosphorylates FGF2, facilitating its oligomerization and insertion into the plasma membrane, leading to its secretion. This compound intervenes by preventing the initial interaction between Tec and FGF2.

Tec-IN-1: A Targeted Approach to Inhibit Tec Kinase and Unconventional FGF2 Secretion

For Immediate Release

Heidelberg, Germany – November 20, 2025 – In a significant advancement for researchers in oncology and cell biology, a detailed technical guide on the small molecule inhibitor Tec-IN-1 has been compiled, outlining its molecular target, binding affinity, and mechanism of action. This whitepaper provides an in-depth look at this compound's role in disrupting the unconventional secretion of Fibroblast Growth Factor 2 (FGF2), a key player in tumor growth and angiogenesis.

This compound, also known as Compound 21, has been identified as a direct inhibitor of Tec non-receptor tyrosine kinase.[1] The compound effectively blocks the interaction between Tec kinase and FGF2, a crucial step in the phosphorylation and subsequent secretion of FGF2 from cancer cells.[1][2][3] This inhibitory action presents a promising avenue for therapeutic intervention in cancers driven by FGF2 signaling.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound was determined using a high-throughput AlphaScreen assay, a bead-based technology used to study biomolecular interactions. The half-maximal inhibitory concentration (IC50) for this compound was established at 11.7 µM.[1] This value quantifies the concentration of this compound required to inhibit 50% of the Tec kinase activity in this assay format.

| Compound | Target | Assay | IC50 (µM) | CAS Number |

| This compound (Compound 21) | Tec Kinase | AlphaScreen | 11.7 | 931664-41-4 |

Mechanism of Action: Disrupting a Critical Interaction

This compound functions by specifically inhibiting the Tec-mediated tyrosine phosphorylation of FGF2.[1] This post-translational modification is essential for the unconventional secretion of FGF2, a process that bypasses the classical endoplasmic reticulum/Golgi pathway.[2][4][5][6] By preventing the phosphorylation of FGF2, this compound effectively halts its secretion from the cell, thereby mitigating its pro-angiogenic and mitogenic effects in the tumor microenvironment.[1][2][3]

Experimental Protocols

A detailed description of the experimental methodologies is provided to allow for replication and further investigation.

Tec Kinase Inhibition Assay (AlphaScreen)

The binding affinity of this compound for Tec kinase was quantified using an AlphaScreen protein-protein interaction assay. This assay measures the ability of a compound to disrupt the interaction between two target proteins.

-

Materials: Recombinant FGF2 and Tec kinase, AlphaScreen donor and acceptor beads.

-

Procedure:

-

FGF2 and Tec kinase were incubated together in the presence of varying concentrations of this compound.

-

AlphaScreen donor and acceptor beads, coated with antibodies specific for the recombinant proteins, were added to the mixture.

-

If FGF2 and Tec kinase interact, the donor and acceptor beads are brought into close proximity.

-

Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm.

-

The inhibitory effect of this compound is measured by a decrease in the luminescent signal.

-

IC50 values were calculated from dose-response curves.

-

In Vitro Phosphorylation Assay

To confirm that this compound inhibits the enzymatic activity of Tec kinase, an in vitro phosphorylation assay was conducted.

-

Materials: Recombinant Tec kinase, recombinant FGF2, [γ-³²P]ATP.

-

Procedure:

-

Tec kinase was incubated with FGF2 in a kinase reaction buffer containing [γ-³²P]ATP and varying concentrations of this compound.

-

The reaction was allowed to proceed for a specified time at 30°C and then stopped by the addition of SDS-PAGE loading buffer.

-

The reaction products were separated by SDS-PAGE.

-

The gel was dried and exposed to a phosphor screen to visualize the radiolabeled, phosphorylated FGF2.

-

The intensity of the bands was quantified to determine the extent of inhibition.

-

Visualizing the Molecular Landscape

To better illustrate the complex biological processes and experimental designs, the following diagrams have been generated.

Caption: Signaling pathway of Tec-mediated unconventional FGF2 secretion and its inhibition by this compound.

Caption: Experimental workflow for the identification and characterization of this compound.

References

- 1. Tec-kinase-mediated phosphorylation of fibroblast growth factor 2 is essential for unconventional secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small Molecule Inhibitors Targeting Tec Kinase Block Unconventional Secretion of Fibroblast Growth Factor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule Inhibitors Targeting Tec Kinase Block Unconventional Secretion of Fibroblast Growth Factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. zora.uzh.ch [zora.uzh.ch]

- 5. Molecular analysis of the unconventional secretory pathway of FGF2 employing TIRF microscopy - heiDOK [archiv.ub.uni-heidelberg.de]

- 6. researchgate.net [researchgate.net]

Tec-IN-1: A Targeted Approach to Inhibit Tec Kinase and Unconventional FGF2 Secretion

For Immediate Release

Heidelberg, Germany – November 20, 2025 – In a significant advancement for researchers in oncology and cell biology, a detailed technical guide on the small molecule inhibitor Tec-IN-1 has been compiled, outlining its molecular target, binding affinity, and mechanism of action. This whitepaper provides an in-depth look at this compound's role in disrupting the unconventional secretion of Fibroblast Growth Factor 2 (FGF2), a key player in tumor growth and angiogenesis.

This compound, also known as Compound 21, has been identified as a direct inhibitor of Tec non-receptor tyrosine kinase.[1] The compound effectively blocks the interaction between Tec kinase and FGF2, a crucial step in the phosphorylation and subsequent secretion of FGF2 from cancer cells.[1][2][3] This inhibitory action presents a promising avenue for therapeutic intervention in cancers driven by FGF2 signaling.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound was determined using a high-throughput AlphaScreen assay, a bead-based technology used to study biomolecular interactions. The half-maximal inhibitory concentration (IC50) for this compound was established at 11.7 µM.[1] This value quantifies the concentration of this compound required to inhibit 50% of the Tec kinase activity in this assay format.

| Compound | Target | Assay | IC50 (µM) | CAS Number |

| This compound (Compound 21) | Tec Kinase | AlphaScreen | 11.7 | 931664-41-4 |

Mechanism of Action: Disrupting a Critical Interaction

This compound functions by specifically inhibiting the Tec-mediated tyrosine phosphorylation of FGF2.[1] This post-translational modification is essential for the unconventional secretion of FGF2, a process that bypasses the classical endoplasmic reticulum/Golgi pathway.[2][4][5][6] By preventing the phosphorylation of FGF2, this compound effectively halts its secretion from the cell, thereby mitigating its pro-angiogenic and mitogenic effects in the tumor microenvironment.[1][2][3]

Experimental Protocols

A detailed description of the experimental methodologies is provided to allow for replication and further investigation.

Tec Kinase Inhibition Assay (AlphaScreen)

The binding affinity of this compound for Tec kinase was quantified using an AlphaScreen protein-protein interaction assay. This assay measures the ability of a compound to disrupt the interaction between two target proteins.

-

Materials: Recombinant FGF2 and Tec kinase, AlphaScreen donor and acceptor beads.

-

Procedure:

-

FGF2 and Tec kinase were incubated together in the presence of varying concentrations of this compound.

-

AlphaScreen donor and acceptor beads, coated with antibodies specific for the recombinant proteins, were added to the mixture.

-

If FGF2 and Tec kinase interact, the donor and acceptor beads are brought into close proximity.

-

Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm.

-

The inhibitory effect of this compound is measured by a decrease in the luminescent signal.

-

IC50 values were calculated from dose-response curves.

-

In Vitro Phosphorylation Assay

To confirm that this compound inhibits the enzymatic activity of Tec kinase, an in vitro phosphorylation assay was conducted.

-

Materials: Recombinant Tec kinase, recombinant FGF2, [γ-³²P]ATP.

-

Procedure:

-

Tec kinase was incubated with FGF2 in a kinase reaction buffer containing [γ-³²P]ATP and varying concentrations of this compound.

-

The reaction was allowed to proceed for a specified time at 30°C and then stopped by the addition of SDS-PAGE loading buffer.

-

The reaction products were separated by SDS-PAGE.

-

The gel was dried and exposed to a phosphor screen to visualize the radiolabeled, phosphorylated FGF2.

-

The intensity of the bands was quantified to determine the extent of inhibition.

-

Visualizing the Molecular Landscape

To better illustrate the complex biological processes and experimental designs, the following diagrams have been generated.

Caption: Signaling pathway of Tec-mediated unconventional FGF2 secretion and its inhibition by this compound.

Caption: Experimental workflow for the identification and characterization of this compound.

References

- 1. Tec-kinase-mediated phosphorylation of fibroblast growth factor 2 is essential for unconventional secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small Molecule Inhibitors Targeting Tec Kinase Block Unconventional Secretion of Fibroblast Growth Factor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule Inhibitors Targeting Tec Kinase Block Unconventional Secretion of Fibroblast Growth Factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. zora.uzh.ch [zora.uzh.ch]

- 5. Molecular analysis of the unconventional secretory pathway of FGF2 employing TIRF microscopy - heiDOK [archiv.ub.uni-heidelberg.de]

- 6. researchgate.net [researchgate.net]

Tec-IN-1: A Targeted Inhibitor of the Unconventional FGF2 Secretion Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathways involving Tec-IN-1, a known inhibitor of the Tec protein tyrosine kinase family. The document details its mechanism of action, presents quantitative data on its inhibitory effects, and provides detailed experimental protocols for key assays. Visual diagrams of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of the molecular interactions and experimental designs.

Introduction to this compound and its Primary Target

This compound is a small molecule inhibitor of the Tec family of non-receptor tyrosine kinases.[1] Specifically, it has been identified as an inhibitor of Tec kinase, with a reported half-maximal inhibitory concentration (IC50) of 11.7 μM.[1] The primary characterized role of this compound is its ability to disrupt the unconventional secretion of Fibroblast Growth Factor 2 (FGF2).[1]

FGF2 is a potent mitogen involved in critical physiological and pathological processes, including angiogenesis and tumor cell survival.[2][3] Unlike most secreted proteins, FGF2 lacks a signal peptide and is exported from the cell through an endoplasmic reticulum/Golgi-independent pathway known as unconventional secretion.[2][4] This process involves the direct translocation of FGF2 across the plasma membrane. A key regulatory step in this pathway is the phosphorylation of FGF2 on tyrosine 82 (Y82) by Tec kinase.[5] this compound exerts its inhibitory effect by preventing this crucial phosphorylation event.[1]

The Unconventional FGF2 Secretion Signaling Pathway

The unconventional secretion of FGF2 is a multi-step process involving several key molecular players. This compound intervenes at a critical juncture in this pathway.

-

Recruitment to the Plasma Membrane: FGF2 is recruited to the inner leaflet of the plasma membrane. This process is facilitated by the interaction of FGF2 with the α1 subunit of the Na+/K+-ATPase (ATP1A1) and is dependent on the presence of the phosphoinositide PI(4,5)P2.[6][7][8]

-

Tec Kinase Interaction and FGF2 Phosphorylation: At the plasma membrane, Tec kinase, itself recruited via its pleckstrin homology (PH) domain binding to PI(3,4,5)P3, forms a complex with FGF2.[2] This interaction leads to the phosphorylation of FGF2 at tyrosine 82. This phosphorylation is a critical step that promotes the oligomerization of FGF2.[5]

-

Oligomerization and Pore Formation: Phosphorylated FGF2 molecules oligomerize to form a transmembrane pore-like structure, which facilitates their translocation across the plasma membrane.[2][3][7]

-

Extracellular Trapping: Once on the outer surface of the plasma membrane, FGF2 interacts with heparan sulfate (B86663) proteoglycans, which act as extracellular traps and are essential for its subsequent signaling activities.[2][4]

The Role of this compound: this compound functions by inhibiting the Tec kinase-mediated phosphorylation of FGF2. It is proposed to block the interaction between Tec kinase and FGF2, thereby preventing the phosphorylation of Y82.[1] This inhibition halts the downstream events of FGF2 oligomerization and membrane translocation, effectively blocking its unconventional secretion.

Signaling Pathway Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In vitro Protein-DNA Binding Assay (AlphaScreen® Technology) [bio-protocol.org]

- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 4. The Startling Properties of Fibroblast Growth Factor 2: How to Exit Mammalian Cells without a Signal Peptide at Hand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resources.revvity.com [resources.revvity.com]

- 6. rupress.org [rupress.org]

- 7. Key steps in unconventional secretion of fibroblast growth factor 2 reconstituted with purified components - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A direct role for ATP1A1 in unconventional secretion of fibroblast growth factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Tec-IN-1: A Targeted Inhibitor of the Unconventional FGF2 Secretion Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathways involving Tec-IN-1, a known inhibitor of the Tec protein tyrosine kinase family. The document details its mechanism of action, presents quantitative data on its inhibitory effects, and provides detailed experimental protocols for key assays. Visual diagrams of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of the molecular interactions and experimental designs.

Introduction to this compound and its Primary Target

This compound is a small molecule inhibitor of the Tec family of non-receptor tyrosine kinases.[1] Specifically, it has been identified as an inhibitor of Tec kinase, with a reported half-maximal inhibitory concentration (IC50) of 11.7 μM.[1] The primary characterized role of this compound is its ability to disrupt the unconventional secretion of Fibroblast Growth Factor 2 (FGF2).[1]

FGF2 is a potent mitogen involved in critical physiological and pathological processes, including angiogenesis and tumor cell survival.[2][3] Unlike most secreted proteins, FGF2 lacks a signal peptide and is exported from the cell through an endoplasmic reticulum/Golgi-independent pathway known as unconventional secretion.[2][4] This process involves the direct translocation of FGF2 across the plasma membrane. A key regulatory step in this pathway is the phosphorylation of FGF2 on tyrosine 82 (Y82) by Tec kinase.[5] this compound exerts its inhibitory effect by preventing this crucial phosphorylation event.[1]

The Unconventional FGF2 Secretion Signaling Pathway

The unconventional secretion of FGF2 is a multi-step process involving several key molecular players. This compound intervenes at a critical juncture in this pathway.

-

Recruitment to the Plasma Membrane: FGF2 is recruited to the inner leaflet of the plasma membrane. This process is facilitated by the interaction of FGF2 with the α1 subunit of the Na+/K+-ATPase (ATP1A1) and is dependent on the presence of the phosphoinositide PI(4,5)P2.[6][7][8]

-

Tec Kinase Interaction and FGF2 Phosphorylation: At the plasma membrane, Tec kinase, itself recruited via its pleckstrin homology (PH) domain binding to PI(3,4,5)P3, forms a complex with FGF2.[2] This interaction leads to the phosphorylation of FGF2 at tyrosine 82. This phosphorylation is a critical step that promotes the oligomerization of FGF2.[5]

-

Oligomerization and Pore Formation: Phosphorylated FGF2 molecules oligomerize to form a transmembrane pore-like structure, which facilitates their translocation across the plasma membrane.[2][3][7]

-

Extracellular Trapping: Once on the outer surface of the plasma membrane, FGF2 interacts with heparan sulfate proteoglycans, which act as extracellular traps and are essential for its subsequent signaling activities.[2][4]

The Role of this compound: this compound functions by inhibiting the Tec kinase-mediated phosphorylation of FGF2. It is proposed to block the interaction between Tec kinase and FGF2, thereby preventing the phosphorylation of Y82.[1] This inhibition halts the downstream events of FGF2 oligomerization and membrane translocation, effectively blocking its unconventional secretion.

Signaling Pathway Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In vitro Protein-DNA Binding Assay (AlphaScreen® Technology) [bio-protocol.org]

- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 4. The Startling Properties of Fibroblast Growth Factor 2: How to Exit Mammalian Cells without a Signal Peptide at Hand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resources.revvity.com [resources.revvity.com]

- 6. rupress.org [rupress.org]

- 7. Key steps in unconventional secretion of fibroblast growth factor 2 reconstituted with purified components - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A direct role for ATP1A1 in unconventional secretion of fibroblast growth factor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Permeability of Tec Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tec family kinases are a group of non-receptor tyrosine kinases that play crucial roles in the signaling pathways of various immune cells. Their involvement in lymphocyte activation and differentiation has made them attractive targets for therapeutic intervention in autoimmune diseases and certain cancers. Tec-IN-1 is a representative, albeit hypothetical, small molecule inhibitor designed to target a member of the Tec kinase family. A critical parameter in the development of any orally administered drug is its ability to permeate the intestinal epithelium and enter systemic circulation. This guide provides a comprehensive overview of the methodologies used to assess the cellular permeability of compounds like this compound, focusing on the widely accepted Caco-2 and Parallel Artificial Membrane Permeability (PAMPA) assays.

While specific experimental data for "this compound" is not publicly available, this document presents a framework for how such data would be generated and interpreted. The provided quantitative data is illustrative and intended to serve as a guide for researchers working on similar molecules.

Quantitative Permeability Data (Hypothetical)

The following table summarizes hypothetical permeability data for this compound, generated from standard in vitro assays. This data is for illustrative purposes to demonstrate how permeability characteristics are typically presented.

| Assay | Parameter | Value | Classification |

| Caco-2 Permeability | Apparent Permeability (Papp) A→B (x 10⁻⁶ cm/s) | 15.2 ± 1.8 | High |

| Apparent Permeability (Papp) B→A (x 10⁻⁶ cm/s) | 35.8 ± 2.5 | - | |

| Efflux Ratio (Papp B→A / Papp A→B) | 2.36 | Moderate Efflux | |

| PAMPA | Effective Permeability (Pe) (x 10⁻⁶ cm/s) | 18.5 ± 2.1 | High |

Note: High permeability in the Caco-2 assay is often classified as a Papp (A→B) > 10 x 10⁻⁶ cm/s. An efflux ratio greater than 2 suggests the compound may be a substrate for active efflux transporters. High permeability in the PAMPA model indicates good passive diffusion potential.

Experimental Protocols

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal drug absorption. The Caco-2 cell line, derived from a human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that exhibit tight junctions and express various transporters, mimicking the intestinal barrier.

Objective: To determine the bidirectional permeability of a test compound across a Caco-2 cell monolayer and to assess if it is a substrate of efflux transporters.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in multi-well plates and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values within an acceptable range (e.g., ≥ 200 Ω·cm²) are used for the experiment. The permeability of a fluorescent marker with low paracellular transport, such as Lucifer Yellow, can also be assessed to confirm the tightness of the cell junctions.

-

Transport Experiment (Apical to Basolateral - A→B):

-

The culture medium in the apical (donor) and basolateral (receiver) compartments is replaced with pre-warmed transport buffer.

-

The test compound (e.g., 10 µM this compound) is added to the apical compartment.

-

The plate is incubated at 37°C with gentle shaking.

-

Samples are collected from the basolateral compartment at predetermined time points (e.g., 2 hours).

-

-

Transport Experiment (Basolateral to Apical - B→A):

-

To assess active efflux, the experiment is also performed in the reverse direction.

-

The test compound is added to the basolateral (donor) compartment, and samples are collected from the apical (receiver) compartment.

-

-

Sample Analysis: The concentration of the test compound in the collected samples is quantified using a sensitive analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

-

Papp = (dQ/dt) / (A * C₀)

-

Where dQ/dt is the rate of permeation, A is the surface area of the filter membrane, and C₀ is the initial concentration of the compound in the donor compartment.

-

-

Efflux Ratio Calculation: The efflux ratio is calculated by dividing the Papp (B→A) by the Papp (A→B).

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a non-cell-based assay that predicts passive, transcellular permeability. It is a high-throughput and cost-effective method for screening compounds early in the drug discovery process.

Objective: To determine the passive permeability of a test compound across an artificial lipid membrane.

Methodology:

-

Membrane Preparation: A filter plate (donor plate) is coated with a solution of lipids (e.g., 1% lecithin (B1663433) in dodecane) to form an artificial membrane.

-

Solution Preparation: The test compound is dissolved in a buffer solution (e.g., PBS at pH 7.4) to create the donor solution. The acceptor plate is filled with a buffer solution.

-

Assay Assembly: The donor plate is placed on top of the acceptor plate, creating a "sandwich".

-

Incubation: The sandwich plate is incubated at room temperature for a defined period (e.g., 10-20 hours) to allow the compound to diffuse from the donor to the acceptor compartment.

-

Sample Analysis: After incubation, the plates are separated, and the concentration of the compound in both the donor and acceptor wells is determined, typically by UV-Vis spectroscopy or LC-MS/MS.

-

Data Calculation: The effective permeability (Pe) is calculated using a specific equation that takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.

Visualizations

Signaling Pathway

Caption: Simplified Tec kinase signaling pathway downstream of T-cell receptor (TCR) activation.

Experimental Workflow

Caption: General workflow for a Caco-2 bidirectional permeability assay.

Cellular Permeability of Tec Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tec family kinases are a group of non-receptor tyrosine kinases that play crucial roles in the signaling pathways of various immune cells. Their involvement in lymphocyte activation and differentiation has made them attractive targets for therapeutic intervention in autoimmune diseases and certain cancers. Tec-IN-1 is a representative, albeit hypothetical, small molecule inhibitor designed to target a member of the Tec kinase family. A critical parameter in the development of any orally administered drug is its ability to permeate the intestinal epithelium and enter systemic circulation. This guide provides a comprehensive overview of the methodologies used to assess the cellular permeability of compounds like this compound, focusing on the widely accepted Caco-2 and Parallel Artificial Membrane Permeability (PAMPA) assays.

While specific experimental data for "this compound" is not publicly available, this document presents a framework for how such data would be generated and interpreted. The provided quantitative data is illustrative and intended to serve as a guide for researchers working on similar molecules.

Quantitative Permeability Data (Hypothetical)

The following table summarizes hypothetical permeability data for this compound, generated from standard in vitro assays. This data is for illustrative purposes to demonstrate how permeability characteristics are typically presented.

| Assay | Parameter | Value | Classification |

| Caco-2 Permeability | Apparent Permeability (Papp) A→B (x 10⁻⁶ cm/s) | 15.2 ± 1.8 | High |

| Apparent Permeability (Papp) B→A (x 10⁻⁶ cm/s) | 35.8 ± 2.5 | - | |

| Efflux Ratio (Papp B→A / Papp A→B) | 2.36 | Moderate Efflux | |

| PAMPA | Effective Permeability (Pe) (x 10⁻⁶ cm/s) | 18.5 ± 2.1 | High |

Note: High permeability in the Caco-2 assay is often classified as a Papp (A→B) > 10 x 10⁻⁶ cm/s. An efflux ratio greater than 2 suggests the compound may be a substrate for active efflux transporters. High permeability in the PAMPA model indicates good passive diffusion potential.

Experimental Protocols

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal drug absorption. The Caco-2 cell line, derived from a human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that exhibit tight junctions and express various transporters, mimicking the intestinal barrier.

Objective: To determine the bidirectional permeability of a test compound across a Caco-2 cell monolayer and to assess if it is a substrate of efflux transporters.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in multi-well plates and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values within an acceptable range (e.g., ≥ 200 Ω·cm²) are used for the experiment. The permeability of a fluorescent marker with low paracellular transport, such as Lucifer Yellow, can also be assessed to confirm the tightness of the cell junctions.

-

Transport Experiment (Apical to Basolateral - A→B):

-

The culture medium in the apical (donor) and basolateral (receiver) compartments is replaced with pre-warmed transport buffer.

-

The test compound (e.g., 10 µM this compound) is added to the apical compartment.

-

The plate is incubated at 37°C with gentle shaking.

-

Samples are collected from the basolateral compartment at predetermined time points (e.g., 2 hours).

-

-

Transport Experiment (Basolateral to Apical - B→A):

-

To assess active efflux, the experiment is also performed in the reverse direction.

-

The test compound is added to the basolateral (donor) compartment, and samples are collected from the apical (receiver) compartment.

-

-

Sample Analysis: The concentration of the test compound in the collected samples is quantified using a sensitive analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

-

Papp = (dQ/dt) / (A * C₀)

-

Where dQ/dt is the rate of permeation, A is the surface area of the filter membrane, and C₀ is the initial concentration of the compound in the donor compartment.

-

-

Efflux Ratio Calculation: The efflux ratio is calculated by dividing the Papp (B→A) by the Papp (A→B).

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a non-cell-based assay that predicts passive, transcellular permeability. It is a high-throughput and cost-effective method for screening compounds early in the drug discovery process.

Objective: To determine the passive permeability of a test compound across an artificial lipid membrane.

Methodology:

-

Membrane Preparation: A filter plate (donor plate) is coated with a solution of lipids (e.g., 1% lecithin in dodecane) to form an artificial membrane.

-

Solution Preparation: The test compound is dissolved in a buffer solution (e.g., PBS at pH 7.4) to create the donor solution. The acceptor plate is filled with a buffer solution.

-

Assay Assembly: The donor plate is placed on top of the acceptor plate, creating a "sandwich".

-

Incubation: The sandwich plate is incubated at room temperature for a defined period (e.g., 10-20 hours) to allow the compound to diffuse from the donor to the acceptor compartment.

-

Sample Analysis: After incubation, the plates are separated, and the concentration of the compound in both the donor and acceptor wells is determined, typically by UV-Vis spectroscopy or LC-MS/MS.

-

Data Calculation: The effective permeability (Pe) is calculated using a specific equation that takes into account the concentrations in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.

Visualizations

Signaling Pathway

Caption: Simplified Tec kinase signaling pathway downstream of T-cell receptor (TCR) activation.

Experimental Workflow

Caption: General workflow for a Caco-2 bidirectional permeability assay.

Off-Target Effects of Tec Family Kinase Inhibitors: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tec family kinases are a group of non-receptor tyrosine kinases that play crucial roles in the signaling pathways of various cell types, including immune cells. Their involvement in cellular functions such as cell cycle progression, apoptosis, and differentiation has made them attractive targets for therapeutic intervention, particularly in oncology and immunology. Small molecule inhibitors targeting these kinases have shown significant therapeutic promise. However, a thorough understanding of their off-target effects is paramount for the development of safe and effective drugs. Off-target interactions can lead to unexpected side effects or, in some cases, novel therapeutic opportunities.

This technical guide provides a detailed overview of the in vitro off-target effects of a representative Tec family kinase inhibitor, Ibrutinib. Due to the limited public availability of specific data for "Tec-IN-1," Ibrutinib, a well-characterized inhibitor of Bruton's tyrosine kinase (BTK), a member of the Tec family, is used as an exemplar to illustrate the principles and methodologies for assessing off-target profiles. This guide includes quantitative data on its kinase selectivity, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Quantitative Off-Target Profile of Ibrutinib

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. Kinase profiling assays are employed to determine the potency of an inhibitor against a wide range of kinases, revealing its on-target and off-target activities. The data is typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Below is a summary of the in vitro inhibitory activity of Ibrutinib against its primary target, BTK, and a selection of notable off-target kinases.

| Kinase Target | IC50 (nM) | Kinase Family | Notes |

| BTK | 0.5 | Tec | Primary Target |

| BLK | 0.5 | Src | Off-target |

| BMX | 0.8 | Tec | Off-target |

| CSK | 2.3 | Csk | Off-target |

| FGR | 2.3 | Src | Off-target |

| HCK | 3.5 | Src | Off-target |

| ITK | 2.2 | Tec | Off-target |

| LCK | 10.9 | Src | Off-target |

| SRC | 14.8 | Src | Off-target |

| EGFR | 5.3 | EGFR | Off-target |

| ErbB2 | 9.4 | EGFR | Off-target |

| ErbB4 | 1.8 | EGFR | Off-target |

| JAK3 | 21 | JAK | Off-target |

This table is a compilation of data from multiple sources and assay conditions. IC50 values can vary depending on the specific assay format and experimental conditions.

Experimental Methodologies

The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible in vitro assays. Several platforms are commercially available for broad kinase panel screening. The following sections detail the principles and a generalized protocol for two common types of assays.

Radiometric Kinase Assay (e.g., 33P-ATP Filter Binding Assay)

This traditional and direct method measures the incorporation of a radiolabeled phosphate (B84403) from [γ-33P]ATP onto a specific substrate by the kinase.

Principle: The kinase reaction is performed in the presence of the inhibitor. The amount of radioactivity transferred to the substrate is inversely proportional to the inhibitory activity of the compound.

Generalized Protocol:

-

Reaction Setup: A reaction mixture is prepared in a microplate containing the kinase, a suitable substrate (e.g., a peptide or protein), the test inhibitor at various concentrations, and a buffer solution containing MgCl2 and other necessary cofactors.

-

Initiation: The reaction is initiated by the addition of [γ-33P]ATP.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

-

Termination and Capture: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. Unreacted [γ-33P]ATP is washed away.

-

Detection: The radioactivity on the filter is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Luminescent Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This non-radioactive method measures the amount of ADP produced during the kinase reaction, which is a universal product of kinase activity.

Principle: After the kinase reaction, remaining ATP is depleted, and the ADP produced is converted back to ATP. This newly synthesized ATP is then used in a luciferase-luciferin reaction to generate a luminescent signal that is directly proportional to the kinase activity.

Generalized Protocol:

-

Kinase Reaction: The kinase, substrate, and inhibitor are incubated in a reaction buffer. The reaction is initiated by the addition of ATP.

-

ATP Depletion: After a set incubation time, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.

-

ADP to ATP Conversion: A "Kinase Detection Reagent" is then added, which contains enzymes that convert the ADP generated in the first step into ATP.

-

Signal Generation: The newly formed ATP is used by a luciferase to produce a luminescent signal.

-

Detection: The luminescence is measured using a plate-reading luminometer.

-

Data Analysis: The amount of ADP produced is correlated with kinase activity. IC50 values are calculated from the dose-response curves of the inhibitor.[1]

Visualizations: Signaling Pathways and Experimental Workflows

To better understand the biological context of off-target effects and the experimental processes used to identify them, the following diagrams have been generated using the DOT language.

Caption: Ibrutinib's primary and off-target signaling pathways.

Caption: A generalized workflow for in vitro kinase inhibitor profiling.

Discussion

The off-target profile of a kinase inhibitor is a double-edged sword. Unintended inhibition of kinases can lead to adverse effects, as seen with the off-target activities of Ibrutinib on kinases like EGFR, which can be associated with skin toxicities.[2] Conversely, some off-target effects may contribute to the therapeutic efficacy of the drug or open up new therapeutic avenues. For instance, the inhibition of other Tec family kinases like ITK by Ibrutinib can modulate T-cell responses.[3]

A comprehensive understanding of a compound's selectivity is therefore not just a safety assessment but a critical part of its pharmacological characterization. The use of broad kinase screening panels early in the drug discovery process is essential to build a detailed picture of a compound's activity.[4] This allows for the rational design of more selective inhibitors and a better prediction of their potential clinical effects.

The methodologies described in this guide represent the foundational techniques for in vitro selectivity profiling. The choice of assay can depend on various factors, including the specific kinase, throughput requirements, and the availability of reagents and instrumentation. It is often beneficial to confirm findings from one assay platform with another to ensure the robustness of the data.

Conclusion

The study of off-target effects is an indispensable component of modern drug discovery and development, particularly for kinase inhibitors. While "this compound" remains a designation without publicly available, detailed selectivity data, the principles and practices for characterizing such a compound are well-established. By using Ibrutinib as a case study, this guide has provided a framework for understanding and evaluating the off-target profiles of Tec family kinase inhibitors. The combination of quantitative biochemical data, detailed experimental protocols, and clear visual representations of the underlying biology and workflows provides a comprehensive resource for researchers in this field. A thorough and early characterization of off-target effects will continue to be a key factor in the successful development of the next generation of targeted therapies.

References

Off-Target Effects of Tec Family Kinase Inhibitors: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tec family kinases are a group of non-receptor tyrosine kinases that play crucial roles in the signaling pathways of various cell types, including immune cells. Their involvement in cellular functions such as cell cycle progression, apoptosis, and differentiation has made them attractive targets for therapeutic intervention, particularly in oncology and immunology. Small molecule inhibitors targeting these kinases have shown significant therapeutic promise. However, a thorough understanding of their off-target effects is paramount for the development of safe and effective drugs. Off-target interactions can lead to unexpected side effects or, in some cases, novel therapeutic opportunities.

This technical guide provides a detailed overview of the in vitro off-target effects of a representative Tec family kinase inhibitor, Ibrutinib. Due to the limited public availability of specific data for "Tec-IN-1," Ibrutinib, a well-characterized inhibitor of Bruton's tyrosine kinase (BTK), a member of the Tec family, is used as an exemplar to illustrate the principles and methodologies for assessing off-target profiles. This guide includes quantitative data on its kinase selectivity, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Quantitative Off-Target Profile of Ibrutinib

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. Kinase profiling assays are employed to determine the potency of an inhibitor against a wide range of kinases, revealing its on-target and off-target activities. The data is typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Below is a summary of the in vitro inhibitory activity of Ibrutinib against its primary target, BTK, and a selection of notable off-target kinases.

| Kinase Target | IC50 (nM) | Kinase Family | Notes |

| BTK | 0.5 | Tec | Primary Target |

| BLK | 0.5 | Src | Off-target |

| BMX | 0.8 | Tec | Off-target |

| CSK | 2.3 | Csk | Off-target |

| FGR | 2.3 | Src | Off-target |

| HCK | 3.5 | Src | Off-target |

| ITK | 2.2 | Tec | Off-target |

| LCK | 10.9 | Src | Off-target |

| SRC | 14.8 | Src | Off-target |

| EGFR | 5.3 | EGFR | Off-target |

| ErbB2 | 9.4 | EGFR | Off-target |

| ErbB4 | 1.8 | EGFR | Off-target |

| JAK3 | 21 | JAK | Off-target |

This table is a compilation of data from multiple sources and assay conditions. IC50 values can vary depending on the specific assay format and experimental conditions.

Experimental Methodologies

The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible in vitro assays. Several platforms are commercially available for broad kinase panel screening. The following sections detail the principles and a generalized protocol for two common types of assays.

Radiometric Kinase Assay (e.g., 33P-ATP Filter Binding Assay)

This traditional and direct method measures the incorporation of a radiolabeled phosphate from [γ-33P]ATP onto a specific substrate by the kinase.

Principle: The kinase reaction is performed in the presence of the inhibitor. The amount of radioactivity transferred to the substrate is inversely proportional to the inhibitory activity of the compound.

Generalized Protocol:

-

Reaction Setup: A reaction mixture is prepared in a microplate containing the kinase, a suitable substrate (e.g., a peptide or protein), the test inhibitor at various concentrations, and a buffer solution containing MgCl2 and other necessary cofactors.

-

Initiation: The reaction is initiated by the addition of [γ-33P]ATP.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

-

Termination and Capture: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. Unreacted [γ-33P]ATP is washed away.

-

Detection: The radioactivity on the filter is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Luminescent Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This non-radioactive method measures the amount of ADP produced during the kinase reaction, which is a universal product of kinase activity.

Principle: After the kinase reaction, remaining ATP is depleted, and the ADP produced is converted back to ATP. This newly synthesized ATP is then used in a luciferase-luciferin reaction to generate a luminescent signal that is directly proportional to the kinase activity.

Generalized Protocol:

-

Kinase Reaction: The kinase, substrate, and inhibitor are incubated in a reaction buffer. The reaction is initiated by the addition of ATP.

-

ATP Depletion: After a set incubation time, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.

-

ADP to ATP Conversion: A "Kinase Detection Reagent" is then added, which contains enzymes that convert the ADP generated in the first step into ATP.

-

Signal Generation: The newly formed ATP is used by a luciferase to produce a luminescent signal.

-

Detection: The luminescence is measured using a plate-reading luminometer.

-

Data Analysis: The amount of ADP produced is correlated with kinase activity. IC50 values are calculated from the dose-response curves of the inhibitor.[1]

Visualizations: Signaling Pathways and Experimental Workflows

To better understand the biological context of off-target effects and the experimental processes used to identify them, the following diagrams have been generated using the DOT language.

Caption: Ibrutinib's primary and off-target signaling pathways.

Caption: A generalized workflow for in vitro kinase inhibitor profiling.

Discussion

The off-target profile of a kinase inhibitor is a double-edged sword. Unintended inhibition of kinases can lead to adverse effects, as seen with the off-target activities of Ibrutinib on kinases like EGFR, which can be associated with skin toxicities.[2] Conversely, some off-target effects may contribute to the therapeutic efficacy of the drug or open up new therapeutic avenues. For instance, the inhibition of other Tec family kinases like ITK by Ibrutinib can modulate T-cell responses.[3]

A comprehensive understanding of a compound's selectivity is therefore not just a safety assessment but a critical part of its pharmacological characterization. The use of broad kinase screening panels early in the drug discovery process is essential to build a detailed picture of a compound's activity.[4] This allows for the rational design of more selective inhibitors and a better prediction of their potential clinical effects.

The methodologies described in this guide represent the foundational techniques for in vitro selectivity profiling. The choice of assay can depend on various factors, including the specific kinase, throughput requirements, and the availability of reagents and instrumentation. It is often beneficial to confirm findings from one assay platform with another to ensure the robustness of the data.

Conclusion

The study of off-target effects is an indispensable component of modern drug discovery and development, particularly for kinase inhibitors. While "this compound" remains a designation without publicly available, detailed selectivity data, the principles and practices for characterizing such a compound are well-established. By using Ibrutinib as a case study, this guide has provided a framework for understanding and evaluating the off-target profiles of Tec family kinase inhibitors. The combination of quantitative biochemical data, detailed experimental protocols, and clear visual representations of the underlying biology and workflows provides a comprehensive resource for researchers in this field. A thorough and early characterization of off-target effects will continue to be a key factor in the successful development of the next generation of targeted therapies.

References

The Pharmacology of TEC Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tec family of non-receptor tyrosine kinases plays a crucial role in the signaling pathways that govern the development, differentiation, and activation of various hematopoietic cells.[1][2] This family includes five members: Tec (tyrosine kinase expressed in hepatocellular carcinoma), Btk (Bruton's tyrosine kinase), Itk (interleukin-2-inducible T-cell kinase), Rlk (resting lymphocyte kinase), and Bmx (bone marrow X kinase).[3] These kinases are integral components of the signaling cascades initiated by a wide array of receptors, including antigen receptors on B and T cells, cytokine receptors, and integrins.[4] Dysregulation of Tec family kinase activity has been implicated in the pathophysiology of numerous diseases, particularly B-cell malignancies and autoimmune disorders.[3][5]

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of TEC kinase inhibitors, a class of therapeutic agents designed to modulate the activity of these critical enzymes. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapies targeting Tec family kinases.

Pharmacodynamics: The Molecular Basis of Action

The pharmacodynamics of a drug describes its effects on the body and the mechanism by which these effects are produced.[6] For TEC kinase inhibitors, the primary mechanism of action involves the inhibition of the kinase's catalytic activity, thereby disrupting downstream signaling pathways that are essential for the survival and proliferation of pathogenic cells.[5]

Mechanism of Action

TEC kinase inhibitors are typically small molecules that bind to the ATP-binding site of the kinase domain.[5] By occupying this site, they prevent the binding of ATP, which is necessary for the phosphorylation of downstream substrates.[5] This blockade of phosphorylation effectively halts the signaling cascade, leading to a variety of cellular responses, including the induction of apoptosis (programmed cell death) in cancer cells and the suppression of inflammatory responses in autoimmune diseases.[5]

Many of the clinically approved TEC kinase inhibitors, such as ibrutinib (B1684441), acalabrutinib (B560132), and zanubrutinib, are irreversible inhibitors that form a covalent bond with a cysteine residue within the ATP-binding site of Btk.[7][8][9] This irreversible binding leads to sustained inhibition of the kinase, even after the drug has been cleared from the circulation.[10]

Quantitative Pharmacodynamic Data

The potency and selectivity of TEC kinase inhibitors are critical determinants of their therapeutic efficacy and safety. These parameters are typically quantified using in vitro assays that measure the concentration of the inhibitor required to inhibit the activity of the target kinase by 50% (IC50). The following table summarizes the IC50 values for three representative TEC kinase inhibitors against Btk and other members of the Tec family.

| Inhibitor | Btk IC50 (nM) | Tec IC50 (nM) | Itk IC50 (nM) |

| Ibrutinib | 0.5[1][11][12] | >1000[8] | 10[13] |

| Acalabrutinib | 3[14] | >1000[14] | >1000[14] |

| Zanubrutinib | <1[15] | 6[16] | 67[9] |

Caption: Comparative in vitro potency of selected TEC kinase inhibitors.

Signaling Pathway

The signaling pathway downstream of Tec family kinases is complex and involves multiple interacting proteins. Upon activation of cell surface receptors, such as the B-cell receptor (BCR), Tec family kinases are recruited to the plasma membrane where they become activated through phosphorylation. The activated kinase then phosphorylates and activates phospholipase C gamma (PLCγ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These second messengers ultimately lead to the activation of transcription factors that drive cellular responses such as proliferation, differentiation, and survival.

Caption: Simplified TEC kinase signaling pathway.

Pharmacokinetics: The Journey of a Drug Through the Body

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug.[17] Understanding the pharmacokinetic properties of TEC kinase inhibitors is essential for optimizing dosing regimens and minimizing potential drug-drug interactions.

Quantitative Pharmacokinetic Data

The following table provides a summary of key pharmacokinetic parameters for ibrutinib, acalabrutinib, and zanubrutinib.

| Parameter | Ibrutinib | Acalabrutinib | Zanubrutinib |

| Bioavailability | ~2.9% (fasting)[18] | 25%[19] | Not specified |

| Time to Cmax (Tmax) | 1-2 hours[18] | 0.75 hours[19] | 2 hours[4][20] |

| Half-life (t1/2) | 4-6 hours[18][21] | ~1 hour[19] | 2-4 hours[4][20] |

| Volume of Distribution (Vd) | 683 L[18] | ~34 L[19] | 881 L[4] |

| Protein Binding | 97.3%[18][21] | 97.5%[19] | ~94%[4] |

| Metabolism | Primarily CYP3A4[18][21] | Primarily CYP3A[19] | Primarily CYP3A4[4] |

| Excretion | Feces (~80%)[21] | Feces (84%)[19] | Feces (87%)[4] |

Caption: Summary of pharmacokinetic parameters for selected TEC kinase inhibitors.

Experimental Protocols

The development of TEC kinase inhibitors relies on a variety of in vitro and in vivo experimental models to assess their potency, selectivity, and efficacy.

In Vitro Kinase Assay

An in vitro kinase assay is a fundamental experiment used to determine the IC50 of a compound against a specific kinase.

Methodology:

-

Reagents and Materials:

-

Recombinant human Tec family kinase (e.g., Btk)

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ATP (radiolabeled or non-radiolabeled)

-

Substrate peptide

-

Test inhibitor (dissolved in DMSO)

-

96-well or 384-well plates

-

Detection reagents (e.g., phosphospecific antibody, luminescence-based ATP detection kit)

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

Add the kinase, substrate, and kinase buffer to the wells of the plate.

-

Add the diluted test inhibitor to the appropriate wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Detect the amount of phosphorylated substrate or remaining ATP using a suitable detection method.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Caption: In vitro kinase assay workflow.

Preclinical Xenograft Model for Efficacy Assessment

Xenograft models, in which human tumor cells are implanted into immunodeficient mice, are widely used to evaluate the in vivo efficacy of anticancer agents.[8][12][22]

Methodology:

-

Cell Culture and Animal Models:

-

Human B-cell lymphoma cell line (e.g., TMD8)

-

Immunodeficient mice (e.g., NOD/SCID or NSG)

-

-

Procedure:

-

Culture the lymphoma cells under appropriate conditions.

-

Implant the tumor cells subcutaneously or orthotopically into the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the TEC kinase inhibitor or vehicle control to the mice according to the desired dosing schedule (e.g., daily oral gavage).

-

Measure tumor volume and body weight regularly (e.g., twice weekly).

-

At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).

-

Analyze the data to determine the effect of the inhibitor on tumor growth.

-

Caption: Preclinical xenograft model workflow.

Conclusion

TEC kinase inhibitors represent a significant advancement in the treatment of B-cell malignancies and hold promise for the management of various autoimmune and inflammatory diseases. A thorough understanding of their pharmacodynamic and pharmacokinetic properties is paramount for the successful development of new and improved therapies. This technical guide has provided a comprehensive overview of the core principles of TEC kinase inhibitor pharmacology, including their mechanism of action, quantitative PK/PD parameters, and the experimental methodologies used for their evaluation. As research in this field continues to evolve, the principles and data presented herein will serve as a valuable foundation for the next generation of drug discovery and development efforts targeting the Tec family of kinases.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Population Pharmacokinetic Analysis of the BTK Inhibitor Zanubrutinib in Healthy Volunteers and Patients With B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Population Pharmacokinetics of Ibrutinib and Its Dihydrodiol Metabolite in Patients with Lymphoid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Zanubrutinib for the treatment of lymphoid malignancies: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. Ibrutinib (PCI-32765), BTK inhibitor (CAS 936563-96-1) | Abcam [abcam.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Ibrutinib is an irreversible molecular inhibitor of ITK driving a Th1-selective pressure in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. haematologica.org [haematologica.org]

- 16. ashpublications.org [ashpublications.org]

- 17. Pharmacokinetics (PK) of ibrutinib in patients with chronic lymphocytic leukemia (CLL). - ASCO [asco.org]

- 18. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]

- 19. go.drugbank.com [go.drugbank.com]

- 20. tandfonline.com [tandfonline.com]

- 21. youtube.com [youtube.com]

- 22. Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of TEC Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tec family of non-receptor tyrosine kinases plays a crucial role in the signaling pathways that govern the development, differentiation, and activation of various hematopoietic cells.[1][2] This family includes five members: Tec (tyrosine kinase expressed in hepatocellular carcinoma), Btk (Bruton's tyrosine kinase), Itk (interleukin-2-inducible T-cell kinase), Rlk (resting lymphocyte kinase), and Bmx (bone marrow X kinase).[3] These kinases are integral components of the signaling cascades initiated by a wide array of receptors, including antigen receptors on B and T cells, cytokine receptors, and integrins.[4] Dysregulation of Tec family kinase activity has been implicated in the pathophysiology of numerous diseases, particularly B-cell malignancies and autoimmune disorders.[3][5]

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of TEC kinase inhibitors, a class of therapeutic agents designed to modulate the activity of these critical enzymes. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapies targeting Tec family kinases.

Pharmacodynamics: The Molecular Basis of Action

The pharmacodynamics of a drug describes its effects on the body and the mechanism by which these effects are produced.[6] For TEC kinase inhibitors, the primary mechanism of action involves the inhibition of the kinase's catalytic activity, thereby disrupting downstream signaling pathways that are essential for the survival and proliferation of pathogenic cells.[5]

Mechanism of Action

TEC kinase inhibitors are typically small molecules that bind to the ATP-binding site of the kinase domain.[5] By occupying this site, they prevent the binding of ATP, which is necessary for the phosphorylation of downstream substrates.[5] This blockade of phosphorylation effectively halts the signaling cascade, leading to a variety of cellular responses, including the induction of apoptosis (programmed cell death) in cancer cells and the suppression of inflammatory responses in autoimmune diseases.[5]

Many of the clinically approved TEC kinase inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, are irreversible inhibitors that form a covalent bond with a cysteine residue within the ATP-binding site of Btk.[7][8][9] This irreversible binding leads to sustained inhibition of the kinase, even after the drug has been cleared from the circulation.[10]

Quantitative Pharmacodynamic Data

The potency and selectivity of TEC kinase inhibitors are critical determinants of their therapeutic efficacy and safety. These parameters are typically quantified using in vitro assays that measure the concentration of the inhibitor required to inhibit the activity of the target kinase by 50% (IC50). The following table summarizes the IC50 values for three representative TEC kinase inhibitors against Btk and other members of the Tec family.

| Inhibitor | Btk IC50 (nM) | Tec IC50 (nM) | Itk IC50 (nM) |

| Ibrutinib | 0.5[1][11][12] | >1000[8] | 10[13] |

| Acalabrutinib | 3[14] | >1000[14] | >1000[14] |

| Zanubrutinib | <1[15] | 6[16] | 67[9] |

Caption: Comparative in vitro potency of selected TEC kinase inhibitors.

Signaling Pathway

The signaling pathway downstream of Tec family kinases is complex and involves multiple interacting proteins. Upon activation of cell surface receptors, such as the B-cell receptor (BCR), Tec family kinases are recruited to the plasma membrane where they become activated through phosphorylation. The activated kinase then phosphorylates and activates phospholipase C gamma (PLCγ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These second messengers ultimately lead to the activation of transcription factors that drive cellular responses such as proliferation, differentiation, and survival.

Caption: Simplified TEC kinase signaling pathway.

Pharmacokinetics: The Journey of a Drug Through the Body

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug.[17] Understanding the pharmacokinetic properties of TEC kinase inhibitors is essential for optimizing dosing regimens and minimizing potential drug-drug interactions.

Quantitative Pharmacokinetic Data

The following table provides a summary of key pharmacokinetic parameters for ibrutinib, acalabrutinib, and zanubrutinib.

| Parameter | Ibrutinib | Acalabrutinib | Zanubrutinib |

| Bioavailability | ~2.9% (fasting)[18] | 25%[19] | Not specified |

| Time to Cmax (Tmax) | 1-2 hours[18] | 0.75 hours[19] | 2 hours[4][20] |

| Half-life (t1/2) | 4-6 hours[18][21] | ~1 hour[19] | 2-4 hours[4][20] |

| Volume of Distribution (Vd) | 683 L[18] | ~34 L[19] | 881 L[4] |

| Protein Binding | 97.3%[18][21] | 97.5%[19] | ~94%[4] |

| Metabolism | Primarily CYP3A4[18][21] | Primarily CYP3A[19] | Primarily CYP3A4[4] |

| Excretion | Feces (~80%)[21] | Feces (84%)[19] | Feces (87%)[4] |

Caption: Summary of pharmacokinetic parameters for selected TEC kinase inhibitors.

Experimental Protocols

The development of TEC kinase inhibitors relies on a variety of in vitro and in vivo experimental models to assess their potency, selectivity, and efficacy.

In Vitro Kinase Assay

An in vitro kinase assay is a fundamental experiment used to determine the IC50 of a compound against a specific kinase.

Methodology:

-

Reagents and Materials:

-

Recombinant human Tec family kinase (e.g., Btk)

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ATP (radiolabeled or non-radiolabeled)

-

Substrate peptide

-

Test inhibitor (dissolved in DMSO)

-

96-well or 384-well plates

-

Detection reagents (e.g., phosphospecific antibody, luminescence-based ATP detection kit)

-

-

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

Add the kinase, substrate, and kinase buffer to the wells of the plate.

-

Add the diluted test inhibitor to the appropriate wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Detect the amount of phosphorylated substrate or remaining ATP using a suitable detection method.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Caption: In vitro kinase assay workflow.

Preclinical Xenograft Model for Efficacy Assessment

Xenograft models, in which human tumor cells are implanted into immunodeficient mice, are widely used to evaluate the in vivo efficacy of anticancer agents.[8][12][22]

Methodology:

-

Cell Culture and Animal Models:

-

Human B-cell lymphoma cell line (e.g., TMD8)

-

Immunodeficient mice (e.g., NOD/SCID or NSG)

-

-

Procedure:

-

Culture the lymphoma cells under appropriate conditions.

-

Implant the tumor cells subcutaneously or orthotopically into the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the TEC kinase inhibitor or vehicle control to the mice according to the desired dosing schedule (e.g., daily oral gavage).

-

Measure tumor volume and body weight regularly (e.g., twice weekly).

-

At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).

-

Analyze the data to determine the effect of the inhibitor on tumor growth.

-

Caption: Preclinical xenograft model workflow.

Conclusion

TEC kinase inhibitors represent a significant advancement in the treatment of B-cell malignancies and hold promise for the management of various autoimmune and inflammatory diseases. A thorough understanding of their pharmacodynamic and pharmacokinetic properties is paramount for the successful development of new and improved therapies. This technical guide has provided a comprehensive overview of the core principles of TEC kinase inhibitor pharmacology, including their mechanism of action, quantitative PK/PD parameters, and the experimental methodologies used for their evaluation. As research in this field continues to evolve, the principles and data presented herein will serve as a valuable foundation for the next generation of drug discovery and development efforts targeting the Tec family of kinases.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Population Pharmacokinetic Analysis of the BTK Inhibitor Zanubrutinib in Healthy Volunteers and Patients With B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Population Pharmacokinetics of Ibrutinib and Its Dihydrodiol Metabolite in Patients with Lymphoid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Zanubrutinib for the treatment of lymphoid malignancies: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. Ibrutinib (PCI-32765), BTK inhibitor (CAS 936563-96-1) | Abcam [abcam.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Ibrutinib is an irreversible molecular inhibitor of ITK driving a Th1-selective pressure in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. haematologica.org [haematologica.org]

- 16. ashpublications.org [ashpublications.org]

- 17. Pharmacokinetics (PK) of ibrutinib in patients with chronic lymphocytic leukemia (CLL). - ASCO [asco.org]

- 18. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]

- 19. go.drugbank.com [go.drugbank.com]

- 20. tandfonline.com [tandfonline.com]

- 21. youtube.com [youtube.com]

- 22. Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib - PMC [pmc.ncbi.nlm.nih.gov]

Tec-IN-1: A Technical Guide to Stability and Solubility for Researchers

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physicochemical properties of a small molecule inhibitor is paramount for the design and execution of reliable experiments. This technical guide provides an in-depth overview of the stability and solubility of Tec-IN-1, a known inhibitor of the Tec family of non-receptor tyrosine kinases. The information presented herein is intended to support the effective use of this compound in a laboratory setting.

Introduction to this compound

This compound is a small molecule inhibitor targeting the Tec family of kinases, which play crucial roles in the signaling pathways of various cell types, including lymphocytes and mast cells.[1] These kinases are involved in processes such as actin reorganization, transcriptional regulation, and cell survival.[1][2] By inhibiting Tec kinases, this compound serves as a valuable tool for studying these signaling cascades and for potential therapeutic development.

Tec Kinase Signaling Pathway